molecular formula C27H29F3O6S B13399209 6,9-Difluoro-17-{[(fluoromethyl)sulfanyl]carbonyl}-11-hydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl furan-2-carboxylate

6,9-Difluoro-17-{[(fluoromethyl)sulfanyl]carbonyl}-11-hydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl furan-2-carboxylate

Cat. No.: B13399209
M. Wt: 538.6 g/mol
InChI Key: XTULMSXFIHGYFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluticasone furoate is a synthetic glucocorticoid used primarily as an inhaled corticosteroid for the treatment of asthma and chronic obstructive pulmonary disease (COPD). It is also available as a nasal spray for managing symptoms of allergic rhinitis. This compound is known for its high affinity for the glucocorticoid receptor, which contributes to its potent anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluticasone furoate involves multiple steps, starting from the basic steroid structureThe reaction conditions typically involve the use of fluorinating agents and esterification reactions under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of fluticasone furoate follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, involving rigorous quality control measures. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Fluticasone furoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids .

Scientific Research Applications

Fluticasone furoate has a wide range of scientific research applications:

Mechanism of Action

Fluticasone furoate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of anti-inflammatory genes and the suppression of pro-inflammatory genes. The compound inhibits the release of inflammatory mediators such as histamines, cytokines, and leukotrienes, thereby reducing inflammation and immune responses .

Comparison with Similar Compounds

Similar Compounds

  • Fluticasone propionate
  • Budesonide
  • Beclometasone dipropionate

Comparison

Fluticasone furoate has a higher binding affinity for the glucocorticoid receptor compared to fluticasone propionate and budesonide. This higher affinity translates to greater potency and longer duration of action. Additionally, fluticasone furoate has a unique furoate ester group, which enhances its anti-inflammatory properties and improves its pharmacokinetic profile .

Fluticasone furoate stands out due to its superior efficacy in treating respiratory conditions and its favorable safety profile, making it a valuable option in the management of asthma and COPD.

Properties

IUPAC Name

[6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29F3O6S/c1-14-9-16-17-11-19(29)18-10-15(31)6-7-24(18,2)26(17,30)21(32)12-25(16,3)27(14,23(34)37-13-28)36-22(33)20-5-4-8-35-20/h4-8,10,14,16-17,19,21,32H,9,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTULMSXFIHGYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29F3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870347
Record name 6,9-Difluoro-17-{[(fluoromethyl)sulfanyl]carbonyl}-11-hydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.